2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine
Overview
Description
2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine, also known as 2-chloro-N-(4-cyclopropylmethyl)amino-N-(6-n-propyl)amino-1,3,5-triazine, is a versatile and useful chemical compound. It is a member of the triazine family and has been used in a wide range of scientific research applications.
Scientific Research Applications
Metabolism and Environmental Impact
- The metabolism of similar triazine herbicides involves processes like N-desethylation, conjugation with glutathione, hydrolysis of the cyano group to a carboxyl group, and dechlorination to yield hydroxy-s-triazines. These pathways suggest the environmental fate and breakdown mechanisms of triazine compounds, providing insights into their persistence and degradation in ecosystems (Crayford & Hutson, 1972).
Synthesis and Chemical Properties
- Research on the synthesis of new cyanomethyl-1,3,5-triazine derivatives, including those with amino and n-propylamino groups, highlights the chemical versatility of triazines. These synthetic pathways can lead to novel compounds with varied applications in chemistry and material science (J. H. Kim & U.‐J. Kim, 1996).
Antibacterial Applications
- Triazine derivatives have been synthesized and tested as antibacterial agents, indicating their potential in medical and pharmaceutical applications. This includes the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones with significant antibacterial activity (A. Solankee & J. Patel, 2004).
Analytical and Environmental Detection
- The use of triazine derivatives as model compounds for studying non-extractable (bound) residues in the environment underscores their importance in environmental monitoring and pollution assessment. This research aids in understanding the persistence and mobility of triazine herbicides in soils and aquatic systems (A. Dankwardt et al., 1996).
Herbicidal and Antifouling Applications
- Studies on the breakdown of triazine herbicides in agricultural contexts and their use in antifouling paints for marine applications demonstrate the practical applications of triazines in controlling unwanted vegetation and marine biofouling. These applications are critical for agriculture and marine industries, respectively (K. Beynon et al., 1972).
properties
IUPAC Name |
6-chloro-2-N-(cyclopropylmethyl)-4-N-propyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5/c1-2-5-12-9-14-8(11)15-10(16-9)13-6-7-3-4-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDSATJKLUJHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)Cl)NCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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